2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a thiazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then coupled with an indole derivative through a series of reactions, including alkylation and amidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-thiazole derivatives and molecules with similar structural motifs, such as:
- 3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives
- 2-(1H-indol-3-yl)acetonitrile-based fluorophores
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H25N3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C24H25N3O3S/c1-14(11-17-13-25-19-8-6-5-7-18(17)19)26-23(28)22-15(2)31-24(27-22)16-9-10-20(29-3)21(12-16)30-4/h5-10,12-14,25H,11H2,1-4H3,(H,26,28) |
InChI Key |
RUJIUPPNSBPDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C(=O)NC(C)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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